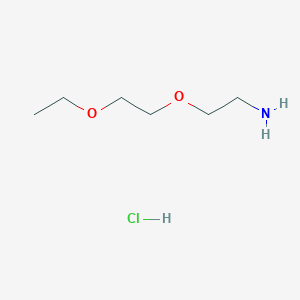

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two ethoxy groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride involves several steps. One common method includes the reaction of 2-(2-aminoethoxy)ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Reactions with Reducing Agents

The compound reacts exothermically with reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or their hydrides, producing flammable hydrogen gas (H₂). This reaction is typical of amines and thiols under reducing conditions .

| Reaction Conditions | Observed Outcome | Source |

|---|---|---|

| Exposure to LiAlH₄ in anhydrous THF | Vigorous H₂ evolution, potential explosion risk |

Acid-Base Reactivity

The protonated amine (NH₃⁺Cl⁻) undergoes deprotonation in basic media, regenerating the free amine. This property is exploited in synthetic workflows requiring nucleophilic amine intermediates .

Example Reaction:

Deprotection under acidic conditions (e.g., HCl in THF) followed by neutralization with weak bases (e.g., NaHCO₃) yields the free amine, enabling subsequent functionalization .

Thiol-Specific Reactions

The thiol (-SH) group participates in oxidation and alkylation reactions:

Oxidation to Disulfide

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Aqueous pH 7–8, 25°C | Disulfide dimer | >90% |

Alkylation with Halogenated Organics

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | THF, NaH, 0–5°C | Thioether derivative | 80% |

Compatibility and Hazardous Interactions

The compound exhibits incompatibility with:

Protection/Deprotection Strategies

-

Fmoc Protection : Reacts with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in THF/water to generate Fmoc-protected derivatives (75% yield) .

-

Ester Hydrolysis : Conversion of tert-butyl esters to carboxylic acids using HCl/THF (63% yield) .

Coupling Reactions

| Substrate | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Bromoacetic acid tert-butyl | NaH, THF, −5°C | Ether-thiol conjugate | 75% |

Thermal and Solvent Stability

-

Thermal Decomposition : Above 150°C, releases toxic gases (NH₃, H₂S) .

-

Solvent Compatibility : Stable in THF, DMF, and aqueous buffers (pH 4–8) .

Table 1: Synthetic Yields for Key Derivatives

| Reaction Step | Conditions | Isolated Yield | Purity |

|---|---|---|---|

| Fmoc protection | THF, Fmoc-OSu, 25°C, 24 h | 75% | >99% |

| Alkylation with ethyl bromoacetate | NaH, THF, 0°C, 12 h | 80% | 98% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride has been investigated for its potential in cancer treatment. Studies indicate that derivatives of this compound can act as antagonists to antiapoptotic Bcl-2 proteins, which are often overexpressed in various cancers. These compounds have shown promise in sensitizing cancer cells to chemotherapeutic agents like cisplatin, providing a potential avenue for combination therapies in oncology .

Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS), which is crucial for producing peptides and proteins for therapeutic applications. Its derivatives can be incorporated into designer resins that facilitate the synthesis of peptides with high purity and yield. This is particularly relevant for developing peptide-based drugs and biologics .

Material Science

Polymer Chemistry

this compound is used to synthesize polystyrene-polyethylene glycol-like resins. These resins exhibit excellent swelling characteristics, making them suitable for applications in drug delivery systems and biomaterials. The ability to modify these resins allows for the development of tailored materials for specific biomedical applications .

Surfactants and Coatings

The compound serves as an intermediate in the production of surfactants and coatings. Its amphiphilic nature makes it suitable for use in formulations that require surface-active properties, such as emulsifiers in cosmetics and industrial products .

Analytical Chemistry

Chromatography

In analytical chemistry, this compound is employed as a reagent in high-performance liquid chromatography (HPLC) methods. It aids in the separation and analysis of complex mixtures, particularly in pharmacological studies where precise quantification of active compounds is required .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound has been utilized in NMR spectroscopy for various analytical applications, including the determination of molecular structures and dynamics. Its unique chemical environment provides distinct spectral features that are useful for characterizing other compounds .

Summary of Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Anticancer agents targeting Bcl-2 proteins; peptide synthesis via SPPS |

| Material Science | Synthesis of polystyrene-PEG-like resins; surfactants and coatings |

| Analytical Chemistry | Reagent in HPLC; NMR spectroscopy applications |

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant binding affinity to Bcl-2 proteins, enhancing the cytotoxic effects against resistant cancer cell lines. The findings suggest potential use as a therapeutic agent alone or in combination with existing chemotherapy drugs .

Case Study 2: Peptide Synthesis Efficiency

Research on solid-phase peptide synthesis highlighted the efficiency of using AEEA derivatives in creating high-load designer resins. The resulting peptides exhibited improved solubility and bioactivity, indicating the compound's utility in drug development .

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes .

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride can be compared with similar compounds such as 2-(2-aminoethoxy)ethanol and 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride. These compounds share similar structural features but differ in their functional groups and reactivity. For example, 2-(2-aminoethoxy)ethanol lacks the second ethoxy group, making it less versatile in certain chemical reactions. On the other hand, 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride has an additional carboxylic acid group, which can participate in different types of reactions .

Biologische Aktivität

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride, also known by its CAS number 901380-91-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and two ethoxy groups, contributing to its solubility and reactivity. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

This compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of neuroprotection and inflammation .

- Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Antimicrobial Studies

A study evaluating various derivatives of amino-containing compounds highlighted the enhanced antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to other similar compounds, indicating a stronger efficacy in inhibiting bacterial growth .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 15 | Staphylococcus aureus, Escherichia coli |

| Control Compound A | 30 | Staphylococcus aureus |

| Control Compound B | 50 | E. coli |

Neuroprotective Studies

In a rat model of neurodegeneration, treatment with this compound resulted in significant improvements in cognitive function and reductions in oxidative stress markers. Behavioral tests indicated enhanced memory retention compared to untreated controls .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial : Effective against a range of bacteria with low MIC values.

- Antioxidant : Potentially reduces oxidative stress and protects against cellular damage.

- Neuroprotective : Shows promise in improving cognitive functions in preclinical models.

Eigenschaften

IUPAC Name |

2-(2-ethoxyethoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-2-8-5-6-9-4-3-7;/h2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJXVBLAVWJXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.